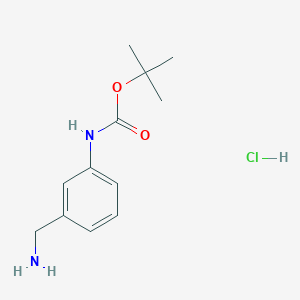
N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry. The compound features a quinoline ring system substituted with a dimethylamino group and a methyl group, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline typically involves the reaction of 7-methylquinoline with N,N-dimethylaniline under specific conditions. One common method includes the use of a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form quinoline derivatives . The reaction conditions often require elevated temperatures and the presence of a dehydrating agent to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.
Substitution: The compound can participate in substitution reactions, where the dimethylamino group or the methyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds with various functional groups.
科学的研究の応用
N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and catalysts.
作用機序
The mechanism of action of N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed biological effects. For example, it may inhibit DNA synthesis by interacting with bacterial DNA gyrase, leading to antimicrobial activity .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a similar ring structure but without the dimethylamino and methyl substitutions.
2-Methylquinoline: A derivative with a methyl group at the 2-position but lacking the dimethylamino group.
N,N-Dimethylaniline: An aniline derivative with a dimethylamino group but without the quinoline ring.
Uniqueness
N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives. Its combination of a quinoline ring with a dimethylamino group and a methyl group makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
30479-24-4 |
|---|---|
分子式 |
C18H18N2 |
分子量 |
262.3 g/mol |
IUPAC名 |
N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline |
InChI |
InChI=1S/C18H18N2/c1-13-4-5-15-8-11-17(19-18(15)12-13)14-6-9-16(10-7-14)20(2)3/h4-12H,1-3H3 |
InChIキー |
FNXDWINLCCMTJH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester](/img/structure/B11858285.png)


![2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11858324.png)


![4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one](/img/structure/B11858336.png)







